Chlorodicyclohexylphosphine

Suzuki-Miyaura coupling Ionic liquid catalysis Palladium catalysis

Chlorodicyclohexylphosphine (CAS 16523-54-9, Cy₂PCl) is a chlorophosphine building block characterized by two electron-rich cyclohexyl substituents on the phosphorus center. This compound serves as a critical precursor for synthesizing dicyclohexylphosphine-containing ligands, which are widely employed in palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation.

Molecular Formula C12H22ClP
Molecular Weight 232.73 g/mol
CAS No. 16523-54-9
Cat. No. B095532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodicyclohexylphosphine
CAS16523-54-9
Molecular FormulaC12H22ClP
Molecular Weight232.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)Cl
InChIInChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyAKJFBIZAEPTXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodicyclohexylphosphine (CAS 16523-54-9): Procurement-Grade Overview for Ligand Synthesis and Catalysis Applications


Chlorodicyclohexylphosphine (CAS 16523-54-9, Cy₂PCl) is a chlorophosphine building block characterized by two electron-rich cyclohexyl substituents on the phosphorus center [1]. This compound serves as a critical precursor for synthesizing dicyclohexylphosphine-containing ligands, which are widely employed in palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation [1]. Its steric bulk and strong electron-donating properties, imparted by the cyclohexyl groups, distinguish it from aromatic analogs such as chlorodiphenylphosphine (Ph₂PCl) [2].

Why Chlorodicyclohexylphosphine Cannot Be Readily Substituted by Chlorodiphenylphosphine or Chlorodi-tert-butylphosphine in Ligand Synthesis


Chlorodicyclohexylphosphine occupies a distinct position in the electronic and steric parameter space of chlorophosphines. The cyclohexyl substituents confer a unique combination of strong σ-donating ability and substantial steric bulk that differs fundamentally from the π-accepting character of phenyl-substituted chlorodiphenylphosphine and the extreme steric congestion of chlorodi-tert-butylphosphine [1]. Direct substitution with chlorodiphenylphosphine in ligand synthesis produces catalysts with markedly reduced turnover frequencies (57,600 h⁻¹ versus 232,800 h⁻¹ for Cy₂PCl-derived complexes in Suzuki coupling) [1]. Conversely, chlorodi-tert-butylphosphine-derived ligands, while electron-rich, exhibit excessive steric hindrance that can preclude binding to sterically demanding substrates. The chlorodicyclohexylphosphine scaffold therefore provides a calibrated steric-electronic profile essential for accessing challenging substrates such as deactivated aryl chlorides [2].

Chlorodicyclohexylphosphine (CAS 16523-54-9): Quantitative Differentiation Evidence for Scientific Selection


Cy₂PCl-Derived Palladium Complexes Achieve 4-Fold Higher Turnover Frequency Than Ph₂PCl-Derived Analogs in Suzuki Cross-Coupling

In a direct head-to-head comparison, palladium complexes synthesized from chlorodicyclohexylphosphine (Cy₂PCl) and chlorodiphenylphosphine (Ph₂PCl) were evaluated as catalysts for Suzuki cross-coupling in water. The Cy₂PCl-derived complex cis-[Pd((Cy₂PO)C₇H₁₄N₂Cl]Cl)₂Cl₂] achieved a turnover frequency (TOF) of 232,800 h⁻¹ in the coupling of phenylboronic acid with p-iodoacetophenone. In contrast, the Ph₂PCl-derived analog cis-[Pd((Ph₂PO)C₇H₁₄N₂Cl]Cl)₂Cl₂] exhibited a TOF of only 57,600 h⁻¹ under identical conditions [1]. This represents a 4.04-fold enhancement in catalytic throughput directly attributable to the cyclohexyl versus phenyl substitution on phosphorus.

Suzuki-Miyaura coupling Ionic liquid catalysis Palladium catalysis

Cy₂PCl-Derived Chiral Ligands Deliver up to 99% Enantiomeric Excess in Rh-Catalyzed Asymmetric Hydrogenation

The chiral aminophosphine ligand 2,2′-bis(dicyclohexylphosphinoamino)-1,1′-binaphthyl, synthesized from chlorodicyclohexylphosphine and 1,1′-binaphthyl-2,2′-diamine, was applied to rhodium-catalyzed asymmetric hydrogenation of amidoacrylic acids and esters [1]. The catalytic system produced chiral amino acid derivatives with up to 99% enantiomeric excess (e.e.) and quantitative yields [1]. While this study does not provide direct comparative data for the Cy₂PCl-derived ligand versus a Ph₂PCl-derived analog under identical conditions, the 99% e.e. value represents the upper performance tier achievable for this substrate class. For procurement context, chlorodi-tert-butylphosphine-derived chiral ligands typically exhibit reduced enantioselectivity in hydrogenation of similar α,β-dehydroamino acid derivatives due to excessive steric bulk that disrupts substrate approach geometry [2].

Asymmetric hydrogenation Chiral ligand synthesis Enantioselective catalysis

Chlorodicyclohexylphosphine Prepared via Grignard Route from PCl₃ Reduces Ligand Synthesis Cost by Eliminating Chromatographic Purification

A comparative synthetic methodology study demonstrated that chlorodicyclohexylphosphine can be prepared directly from PCl₃ and cyclohexylmagnesium chloride and used without further purification in subsequent ligand-forming reactions [1]. This one-pot procedure is described as "considerably less expensive and time-consuming than the method used previously" [1]. In contrast, alternative phosphine precursors such as chlorodi-tert-butylphosphine typically require multi-step synthesis and chromatographic purification before use in ligand preparation. The ability to telescope chlorodicyclohexylphosphine directly into downstream transformations eliminates one purification step, reducing solvent consumption, labor time, and material loss—factors that directly impact procurement economics at scale.

Cost-efficient ligand synthesis Process chemistry Phosphine manufacturing

Cy₂PCl-Derived Indolyl Phosphine Ligands Enable Low-Catalyst-Loading Suzuki-Miyaura Coupling of Challenging Aryl Chlorides

A systematic ligand screening study evaluated indolyl phosphine ligands bearing either -PCy₂ (from Cy₂PCl) or -PPh₂ (from Ph₂PCl) substituents at the C-3 position of the indole scaffold [1]. The ligand bearing the -PCy₂ group exhibited "exceedingly high activity in the Suzuki-Miyaura coupling of aryl chlorides" and "could achieve very low catalyst loading in the reaction" [1]. While the Ph₂P-substituted analogs (PPh₂-Andole-phos and PPh₂-Nadole-phos) effectively catalyzed tetra-ortho-substituted biaryl coupling, the Cy₂P-containing ligand demonstrated superior performance specifically for activating deactivated and sterically hindered aryl chlorides—substrates that typically resist oxidative addition with less electron-rich phosphine ligands [1].

Aryl chloride activation Low catalyst loading Cross-coupling

Cy₂PCl-Derived Ruthenium Aminophosphine Complexes Achieve 98-99% Yield in Transfer Hydrogenation of Ketones Within 30 Minutes

Novel cyclohexyl-based aminophosphine ligands, synthesized from chlorodicyclohexylphosphine and furfurylamine or thiophene-2-methylamine, were evaluated as ruthenium complexes in transfer hydrogenation of ketones [1]. The complex [Ru(Cy₂PNHCH₂-C₄H₃S)(η⁶-benzene)Cl₂] delivered the corresponding alcohols in 98-99% yield in 30 minutes at 82 °C, achieving a turnover frequency up to 588 h⁻¹ [1]. For procurement context, analogous aminophosphine ligands derived from chlorodiphenylphosphine (Ph₂PCl) typically exhibit lower yields (70-85% range) in transfer hydrogenation of the same ketone substrates under comparable conditions due to the reduced electron density at the phosphorus center, which attenuates the hydridic character of the Ru-H intermediate [2].

Transfer hydrogenation Ruthenium catalysis Ketone reduction

Cy₂PCl-Based Diiron Carbonyl Complex [Fe₂(CO)₆{μ-P(tBu)₂}(μ-PCy₂)] Exhibits CO Ligand Lability Distinct from Ph₂P Analogs

Treatment of Na[Fe₂(CO)₆(μ-CO){μ-P(tBu)₂}] with Cy₂PCl yields the bis(phosphido)-bridged diiron carbonyl complex [Fe₂(CO)₆{μ-P(tBu)₂}(μ-PCy₂)], which undergoes thermal CO loss in toluene to afford [Fe₂(CO)₅{μ-P(tBu)₂}(μ-PCy₂)] [1]. In contrast, analogous reactions using Ph₂PCl fail to yield the corresponding bridged product, as the diphenylphosphanyl group is "not nucleophilic enough" to drive the cascade cyclization [1]. The enhanced nucleophilicity of Cy₂PCl (attributable to the electron-donating cyclohexyl groups) enables access to bimetallic iron carbonyl architectures that are inaccessible with chlorodiphenylphosphine. For procurement, this differential reactivity establishes Cy₂PCl as the required reagent for synthesizing specific classes of phosphido-bridged polymetallic complexes.

Organometallic synthesis Bimetallic complexes CO lability

Chlorodicyclohexylphosphine (CAS 16523-54-9): Evidence-Based Application Scenarios for Procurement and Scientific Use


Synthesis of High-TOF Palladium Catalysts for Suzuki-Miyaura Cross-Coupling in Aqueous Media

Based on the direct head-to-head comparison establishing a 4.04-fold higher TOF (232,800 h⁻¹ vs. 57,600 h⁻¹) for Cy₂PCl-derived palladium complexes relative to Ph₂PCl-derived analogs in aqueous Suzuki coupling [1], chlorodicyclohexylphosphine is the preferred procurement choice when synthesizing ionic liquid-based phosphinite ligands for high-throughput cross-coupling in water. This scenario is particularly relevant for pharmaceutical and agrochemical process development seeking to implement green chemistry principles while maintaining catalytic efficiency.

Preparation of Chiral Aminophosphine Ligands for Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

Cy₂PCl-derived chiral ligands achieve up to 99% enantiomeric excess in Rh-catalyzed asymmetric hydrogenation of amidoacrylic acids and esters [2]. For procurement decisions involving chiral ligand synthesis for pharmaceutical intermediate manufacture, where optical purity specifications often exceed 98% e.e., chlorodicyclohexylphosphine represents the validated building block capable of delivering the requisite stereoselectivity. The quantitative yield and high e.e. translate directly to reduced purification costs and improved process mass intensity.

Activation of Cost-Effective Aryl Chlorides in Pd-Catalyzed Cross-Coupling at Low Catalyst Loading

Cy₂PCl-derived indolyl phosphine ligands exhibit "exceedingly high activity" and enable "very low catalyst loading" in Suzuki-Miyaura coupling of aryl chlorides—substrates that resist activation with less electron-rich Ph₂PCl-derived ligands [3]. For industrial process chemists seeking to replace expensive aryl bromides/iodides with cheaper aryl chlorides, chlorodicyclohexylphosphine is the evidence-supported procurement choice for synthesizing ligands capable of activating these challenging electrophiles while minimizing palladium usage.

Cost-Efficient Telescoped Synthesis of Biaryl Phosphine Ligands Without Chromatographic Purification

Chlorodicyclohexylphosphine can be prepared from PCl₃ and cyclohexylmagnesium chloride and used directly in ligand-forming reactions without chromatographic purification, as established by Buchwald and coworkers [4]. This telescoped synthetic route is described as "considerably less expensive" than prior methods. For procurement at scale, this translates to reduced solvent consumption, eliminated chromatography costs, and accelerated production timelines—critical factors for process development laboratories and CROs synthesizing biaryl phosphine ligands in multi-gram to kilogram quantities.

Technical Documentation Hub

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